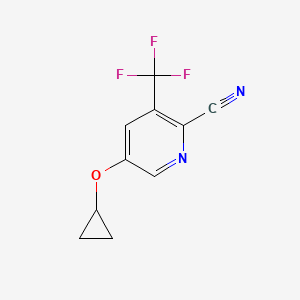
2-sec-Butyl-p-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-Butyl-p-cresol: is an organic compound with the molecular formula C11H16O and a molecular weight of 164.2441 g/mol . It is a derivative of cresol, which is an aromatic organic compound. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-p-cresol typically involves the alkylation of p-cresol with isobutylene. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The reaction conditions usually involve temperatures ranging from 20°C to 120°C and pressures from 0.05 to 0.5 MPa .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a pressurization method. This involves using aromatic sulfonic acid or sulfuric acid as an alkylation catalyst under low-pressure conditions. The process is simple to operate, easy to control, and results in high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2-sec-Butyl-p-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-sec-Butyl-p-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Used as an additive in the food industry, UV absorbers, and polymerization inhibitors.
Mécanisme D'action
The mechanism of action of 2-sec-Butyl-p-cresol primarily involves its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism is crucial in various applications, including its use as an antioxidant in food and industrial products .
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butyl-p-cresol:
2,6-Di-tert-butylphenol: Used as an oxidation inhibitor in transformer oils.
Uniqueness: 2-sec-Butyl-p-cresol is unique due to its specific structure, which provides distinct antioxidant properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both scientific research and industrial applications.
Propriétés
Numéro CAS |
51528-17-7 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2-butan-2-yl-4-methylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,12H,4H2,1-3H3 |
Clé InChI |
ZWZHDBGKMXOIIE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)









